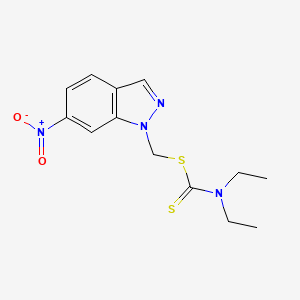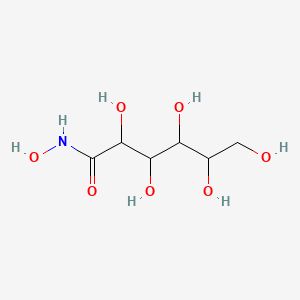
N,2,3,4,5,6-hexahydroxyhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,3,4,5,6-hexahydroxyhexanamide is a compound characterized by the presence of six hydroxyl groups attached to a hexane backbone, with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3,4,5,6-hexahydroxyhexanamide typically involves the hydroxylation of hexanamide. One common method is the catalytic oxidation of hexanamide using strong oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N,2,3,4,5,6-hexahydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of halogenated hexanamide derivatives.
Wissenschaftliche Forschungsanwendungen
N,2,3,4,5,6-hexahydroxyhexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N,2,3,4,5,6-hexahydroxyhexanamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Hexahydroxyhexane: Lacks the amide group, making it less reactive in certain chemical reactions.
Hexahydroxyhexylamine: Contains an amine group instead of an amide, leading to different chemical properties.
Uniqueness
N,2,3,4,5,6-hexahydroxyhexanamide is unique due to the presence of both multiple hydroxyl groups and an amide group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
24758-69-8 |
|---|---|
Molekularformel |
C6H13NO7 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
N,2,3,4,5,6-hexahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO7/c8-1-2(9)3(10)4(11)5(12)6(13)7-14/h2-5,8-12,14H,1H2,(H,7,13) |
InChI-Schlüssel |
RMRPUORFNOLLGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(=O)NO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


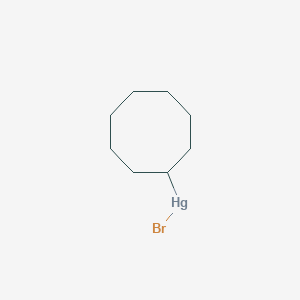
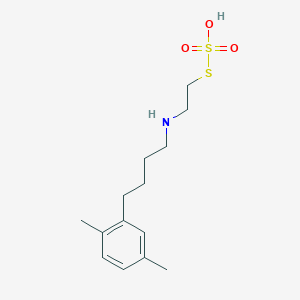
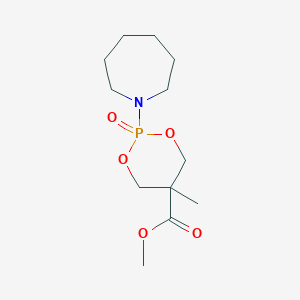
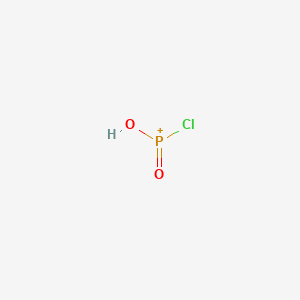
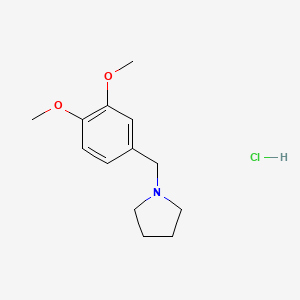

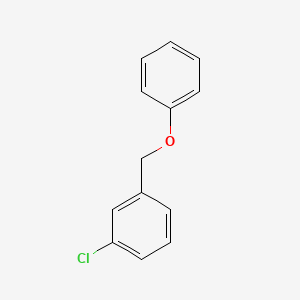

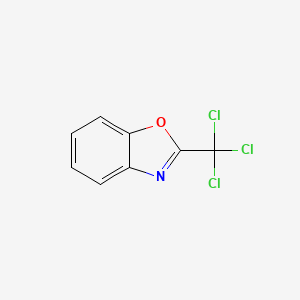
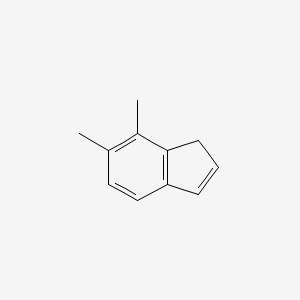
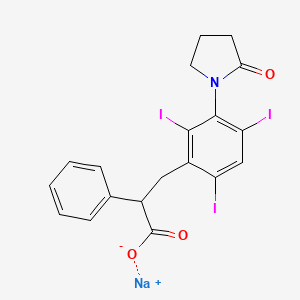
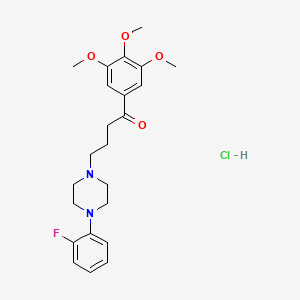
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
